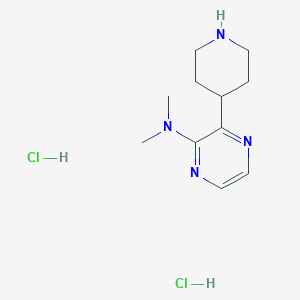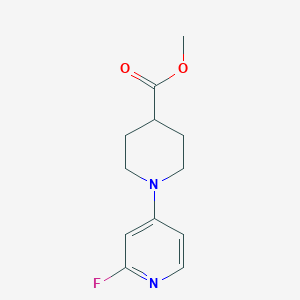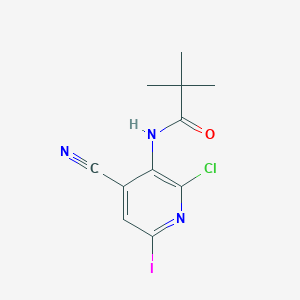
5-Chloroquinoline-3-carboxylic acid
Übersicht
Beschreibung
5-Chloroquinoline-3-carboxylic acid is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives are known for their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .Molecular Structure Analysis
The molecular structure of 5-Chloroquinoline-3-carboxylic acid is characterized by the presence of a quinoline ring, a carboxylic acid group, and a chlorine atom .Chemical Reactions Analysis
Quinoline derivatives participate in both electrophilic and nucleophilic substitution reactions . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .Wissenschaftliche Forschungsanwendungen
Drug Design and Development
5-Chloroquinoline-3-carboxylic acid: is a valuable scaffold in medicinal chemistry due to its structural similarity to quinoline, which is known for its broad spectrum of bioactivity. It serves as a pharmacophore in the design of new drugs, particularly as a core template for synthesizing derivatives with potential therapeutic effects . The compound’s ability to interact with various biological targets makes it a prime candidate for developing novel medications.
Antibacterial Agents
Research has shown that derivatives of quinoline, including those modified with a 5-chloroquinoline-3-carboxylic acid moiety, exhibit significant antibacterial properties. These compounds have been tested against various bacterial strains, showing inhibition zones indicative of bactericidal activity, which suggests their potential use as broad-spectrum antibiotics .
Antioxidant Properties
Quinoline derivatives synthesized from 5-chloroquinoline-3-carboxylic acid have demonstrated antioxidant activities in vitro. These compounds can scavenge free radicals, which are implicated in oxidative stress-related diseases, indicating their potential application in preventing or treating conditions caused by oxidative damage .
Pharmacokinetics and Molecular Docking
The compound’s derivatives have been studied for their pharmacokinetic properties and have undergone in silico molecular docking analysis. This research is crucial for understanding how these molecules interact with biological targets at the molecular level, which is essential for drug development processes .
Organic Synthesis
In the field of organic chemistry, 5-chloroquinoline-3-carboxylic acid is used to synthesize various quinoline derivatives. These synthetic routes are vital for producing compounds that can serve as intermediates in the manufacture of pharmaceuticals and other biologically active molecules .
Biochemical Research
The compound plays a role in biochemical research, particularly in the study of enzyme inhibitors. For example, derivatives of 5-chloroquinoline-3-carboxylic acid have been evaluated as inhibitors of protein kinase CK2, an enzyme associated with various diseases. This research contributes to the understanding of the enzyme’s function and the development of new therapeutic agents .
Wirkmechanismus
Target of Action
Quinoline motifs, which include 5-chloroquinoline-3-carboxylic acid, have been recognized for their broad spectrum of bioactivity . They have been used as a core template in drug design .
Mode of Action
It is known that quinoline derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, Chloroquine, a well-known quinoline derivative, inhibits the action of heme polymerase in malarial trophozoites .
Biochemical Pathways
Quinoline and its derivatives have been known to influence a variety of biochemical pathways due to their broad spectrum of bioactivity .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
Quinoline derivatives have been associated with a range of biological effects due to their interactions with various targets .
Safety and Hazards
Zukünftige Richtungen
Quinoline derivatives have demonstrated various biological activities such as antimalarial, antibacterial, and anticancer, making them an important class of compounds for new drug development . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Eigenschaften
IUPAC Name |
5-chloroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNBZDXRJQHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B1469546.png)

![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)
![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)

![2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1469553.png)



